molecular formula C25H18FNO5 B15024289 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024289
M. Wt: 431.4 g/mol
InChI Key: SPEMHYHCFUPRPR-UHFFFAOYSA-N
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Description

The compound features a 7-fluoro substituent on the chromene ring, a 4-hydroxyphenyl group at position 1, and a 4-methoxybenzyl moiety at position 2. Synthetic routes for such derivatives typically involve multi-step condensation and cyclization reactions, as exemplified by Vydzhak and Panchishin’s methodologies for analogous compounds .

Properties

Molecular Formula

C25H18FNO5

Molecular Weight

431.4 g/mol

IUPAC Name

7-fluoro-1-(4-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H18FNO5/c1-31-18-9-2-14(3-10-18)13-27-22(15-4-7-17(28)8-5-15)21-23(29)19-12-16(26)6-11-20(19)32-24(21)25(27)30/h2-12,22,28H,13H2,1H3

InChI Key

SPEMHYHCFUPRPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of the fluorine, hydroxyphenyl, and methoxybenzyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The fluorine atom and other functional groups can be substituted with different atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced analogs with altered chemical properties.

Scientific Research Applications

7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The physicochemical properties of chromeno[2,3-c]pyrrole-3,9-diones are highly sensitive to substituent variations. Key comparisons include:

Compound Name 7-Position 1-Position 2-Position Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ) Reference
Target Compound F 4-hydroxyphenyl 4-methoxybenzyl Not reported Not reported Not reported
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl analog Cl 4-hydroxyphenyl phenethyl >295 1701, 1647 9.53 (s, 1H, hydroxyl proton)
2-(4-Fluorophenyl)-2,7-dimethyl analog 4-fluorophenyl, methyl 176–178 1720, 1640 1.88 (s, 3H, methyl group)
7-Chloro-1-(4-fluorophenyl)-2-morpholinylethyl Cl 4-fluorophenyl morpholinylethyl Not reported Not reported Not reported

Key Observations :

  • 7-Position Halogenation: The target compound’s 7-fluoro substituent contrasts with the 7-chloro analog in .
  • 2-Position Modifications : The 4-methoxybenzyl group in the target compound introduces methoxy-induced lipophilicity, contrasting with the phenethyl () or morpholinylethyl () groups. The latter’s morpholine moiety could improve aqueous solubility due to its polar nature .
  • Thermal Stability : The 7-chloro analog’s high melting point (>295°C) suggests strong intermolecular interactions, likely from hydroxyl and carbonyl groups. The target compound’s melting point may differ due to fluorine’s smaller atomic radius and reduced polarizability .

Biological Activity

7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound with a unique chromeno-pyrrole structure. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the treatment of various diseases such as cancer and inflammatory disorders. This article delves into the compound's biological activities, synthesis methods, structure-activity relationships (SAR), and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a fluorine atom at the 7-position along with hydroxy and methoxy substituents on the aromatic rings. These modifications are crucial as they influence the compound's lipophilicity, pharmacokinetic properties, and biological interactions.

Biological Activities

Research indicates that derivatives of chromeno-pyrrole compounds exhibit various biological activities:

  • Anticancer Properties : Studies have shown that chromeno-pyrrole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory diseases.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One efficient approach involves multi-component reactions that yield high purity with good yields (43%-86%) under mild conditions. The synthesis pathway typically includes the reaction of substituted methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological ActivityImpact on Activity
Fluorine SubstitutionEnhanced lipophilicityImproves receptor binding
Hydroxy GroupAntioxidant activityScavenges free radicals
Methoxy GroupModulates electronic propertiesAlters interaction with targets

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with specific biological targets. For example:

  • In vitro Studies : The compound exhibited significant inhibition of enzyme activity linked to inflammatory pathways in cellular models.
  • Molecular Docking Simulations : These studies suggested strong binding affinities to targets associated with cancer progression.
  • Comparative Analysis : A comparison with structurally similar compounds revealed that the unique fluorine substitution enhances its overall potency and selectivity for biological targets.

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